molecular formula C40H44ClFN4O8 B12378491 PD-L1-IN-5

PD-L1-IN-5

Cat. No.: B12378491
M. Wt: 763.2 g/mol
InChI Key: ZRDHAXUYSZAHNJ-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-L1-IN-5 is a small molecule compound designed to potently and selectively disrupt the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1, a key immune checkpoint pathway exploited by cancers for immune escape . By inhibiting this interaction, this compound aims to reverse T-cell exhaustion and restore anti-tumor immunity, making it a valuable tool for investigating novel cancer immunotherapies in a research setting . The PD-1/PD-L1 axis serves as a critical "off-switch" for T-cells, and tumor cells that highly express PD-L1 can effectively suppress the host's immune response, leading to tumor survival and progression . While monoclonal antibodies against PD-1/PD-L1 have achieved clinical success, small molecule inhibitors like this compound represent an emerging and active area of research with potential for differentiated mechanisms . These mechanisms may include the ability to induce internalization and degradation of PD-L1, offering a promising strategy beyond simple blockade that could overcome certain forms of drug resistance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C40H44ClFN4O8

Molecular Weight

763.2 g/mol

IUPAC Name

ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoate

InChI

InChI=1S/C40H44ClFN4O8/c1-2-50-40(49)36(23-47)43-22-29-20-33(41)38(21-37(29)52-24-26-10-11-34-35(18-26)45-54-44-34)53-25-28-7-4-9-32(39(28)42)27-6-3-8-31(19-27)51-17-5-14-46-15-12-30(48)13-16-46/h3-4,6-11,18-21,30,36,43,47-48H,2,5,12-17,22-25H2,1H3/t36-/m1/s1

InChI Key

ZRDHAXUYSZAHNJ-PSXMRANNSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl

Canonical SMILES

CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl

Origin of Product

United States

Mechanistic Insights into Pd L1 in 5 Action at the Molecular and Cellular Level

Direct Binding Mechanisms of PD-L1-IN-5 to PD-L1 Protein.

Small molecule inhibitors targeting PD-L1 typically bind directly to the PD-L1 protein. Studies on related compounds, such as those developed by Bristol-Myers Squibb (BMS), indicate that these molecules interact with a specific binding site on PD-L1. bioinformation.netoncotarget.com This direct binding is crucial for initiating the downstream effects that lead to the disruption of the PD-1/PD-L1 interaction. oncotarget.comfrontiersin.orgfrontiersin.orgmdpi.com

Structural Elucidation of PD-L1 Binding Pockets and Key Interacting Residues.

Structural studies, including X-ray crystallography and molecular docking simulations of small molecule PD-L1 inhibitors (such as BMS compounds and the virtual screened compound CID 127263272), have provided insights into the binding pockets and key residues involved in the interaction with PD-L1. These inhibitors are reported to bind to a cavity formed by two PD-L1 monomers. aging-us.comfrontiersin.org This binding site is located within the PD-1 interacting surface of PD-L1. mdpi.com Key residues identified as contributing to the interaction through hydrophobic and other forces include Ile54, Tyr56, Met115, Ala121, and Tyr123 on both monomers of the PD-L1 dimer. bioinformation.netmdpi.comaging-us.comfrontiersin.orgresearchgate.net Other residues such as Phe B:19, Asp B:122, and Glycine 120 have also been implicated in hydrogen bond and van der Waals interactions with these types of inhibitors. bioinformation.netresearchgate.net The displacement of residues like Tyr56, Met115, and Tyr123 can create a hydrophobic cavity that accommodates parts of the inhibitor molecule. mdpi.com

Analysis of Induced PD-L1 Dimerization by Small Molecule Inhibitors.

A notable mechanism of action for some small molecule PD-L1 inhibitors, including those structurally related to this compound, is the induction of PD-L1 dimerization. bioinformation.netoncotarget.comfrontiersin.orgmdpi.comaging-us.comfrontiersin.org These compounds bind at the interface between two PD-L1 monomers, effectively stabilizing a dimeric configuration of the protein. mdpi.comaging-us.com This ligand-induced dimerization has been observed in solution through techniques like gel filtration and NMR, and confirmed by crystal structures of PD-L1 in complex with inhibitors like BMS-202 and BMS-8. oncotarget.com The stoichiometry of the complex is typically 2:1 (two PD-L1 monomers per one inhibitor molecule). mdpi.com This dimerization event is crucial for the inhibitory activity as it reorients the PD-L1 molecules, impacting their ability to engage with PD-1.

Disruption of Programmed Death-1 (PD-1)/PD-L1 Protein-Protein Interaction by this compound.

The primary functional consequence of this compound's interaction with PD-L1 is the disruption of the inhibitory protein-protein interaction between PD-1 on T cells and PD-L1 on other cells. oncotarget.comfrontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.net By binding to PD-L1 and inducing its dimerization, small molecule inhibitors like those related to this compound effectively block the binding interface that would normally interact with PD-1. oncotarget.commdpi.comaging-us.com This prevents the formation of the PD-1/PD-L1 complex, thereby releasing the "brake" on T cell activity and allowing the immune system to mount a response against target cells, such as tumor cells, that express PD-L1. researchgate.netwikipedia.org The binding of these small molecules to PD-L1 has been shown to dissociate preformed PD-1/PD-L1 complexes in vitro. oncotarget.com

Modulation of PD-L1 Expression and Post-Translational Regulatory Mechanisms by this compound.

Information specifically detailing the impact of this compound on PD-L1 expression levels, protein stability, degradation pathways, or the influence of PD-L1 glycosylation on this compound binding affinity and efficacy was not found in the consulted scientific literature. While the regulation of PD-L1 expression and its post-translational modifications like ubiquitination and glycosylation are known to play significant roles in controlling PD-L1 levels and function bmbreports.orgfrontiersin.orgmdpi.comd-nb.infonih.govmdpi.commdpi.com, the specific effects of this compound on these processes are not described in the available sources.

Research into Intracellular PD-L1 Targeting by this compound.

Research into the compound this compound specifically focusing on its intracellular targeting of PD-L1 is an area of ongoing investigation. While membrane-bound PD-L1's role in immune evasion is well-established, the functional significance of intracellular PD-L1 pools (cytoplasmic and nuclear) is increasingly recognized frontiersin.orgmdpi.comspandidos-publications.com. These intracellular forms are implicated in tumor cell-intrinsic processes, including proliferation, survival, and resistance to therapy, independent of the PD-1 interaction mdpi.comspandidos-publications.comoup.com.

Small molecule inhibitors like this compound, unlike larger antibody-based therapies, possess characteristics that may allow them to cross cell membranes and interact with intracellular targets frontiersin.org. The precise molecular and cellular mechanisms by which this compound might target intracellular PD-L1 require further detailed study. Potential mechanisms could involve modulating intracellular PD-L1 levels, interfering with its post-translational modifications, disrupting its interactions with intracellular binding partners, or inhibiting its translocation to specific cellular compartments like the nucleus mdpi.comoup.com.

Studies on intracellular PD-L1 in various cancers, such as ovarian cancer, highlight its critical role in progression and therapy resistance mdpi.com. Targeting intracellular PD-L1 has been proposed as a strategy to enhance anti-tumor effects, potentially by influencing tumor cell survival pathways or modulating the tumor microenvironment mdpi.comoup.comtargetedonc.com. While direct research findings specifically on this compound's impact on these intracellular mechanisms were not found in the provided search results, the broader context of intracellular PD-L1 research supports the rationale for developing small molecules that can target these pools.

Preclinical Research Methodologies and Findings for Pd L1 in 5

In Vitro Cellular and Biochemical Assays for PD-L1-IN-5 Evaluation

In vitro assays provide controlled environments to investigate the direct effects of this compound on cells and molecular interactions.

Assessment of Immune Checkpoint Blockade Activity in Cell Line Models

Immune checkpoint blockade activity of compounds like this compound is assessed using cell line models. These models often involve co-culturing tumor cells that express PD-L1 with T-cells that express PD-1. The interaction between PD-1 and PD-L1 typically inhibits T-cell activity. Assays measure the ability of the compound to block this interaction and restore T-cell function, such as cytokine production or cytotoxic activity. Reporter gene assays, where T-cell activation leads to a measurable signal (like luciferase expression), are also employed to quantify the inhibitory effect of this compound on the PD-1/PD-L1 pathway in a cellular context. crownbio.com For example, some studies utilize effector cells engineered to express a reporter gene downstream of an NFAT-response element, which is activated upon T-cell receptor signaling. crownbio.com In the presence of a PD-1/PD-L1 inhibitor, the bioluminescent signal generated can be detected and quantified. crownbio.com Simple co-cultures of tumor cells expressing PD-L1 and allogeneic immune cells expressing PD-1 are used to assess PD-1/PD-L1 blockade. crownbio.com

Effects on T-Cell Activation, Proliferation, and Cytokine Production in Co-Culture Systems

Co-culture systems are used to evaluate how this compound affects the function of T-cells when they interact with PD-L1-expressing cells, such as tumor cells or antigen-presenting cells. In these systems, this compound's ability to enhance T-cell activation, measured by markers like CD69 or CD25, is assessed. Proliferation of T-cells in response to stimulation in the presence of the compound is also evaluated, often using techniques like CFSE dilution or thymidine (B127349) incorporation. Furthermore, the production of key cytokines by T-cells, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are indicative of a productive anti-tumor immune response, is quantified using methods like ELISA or intracellular cytokine staining. spandidos-publications.comaacrjournals.org Studies have shown that PD-1/PD-L1 interaction inhibits T-cell activation, proliferation, and the secretion of cytokines like IFN-γ and IL-2. spandidos-publications.comnih.gov Blocking this interaction with inhibitors can restore these T-cell functions. spandidos-publications.com For instance, in co-culture experiments with tumor cells and PBMCs, PD-1/PD-L1 inhibitors have demonstrated the capacity to activate T cells. researchgate.net

Analysis of PD-L1 Expression Modulation in Tumor Cell Lines and Immune Cells

Investigations are conducted to determine if this compound influences the expression levels of PD-L1 on the surface of tumor cells or various immune cell populations (e.g., macrophages, dendritic cells). Flow cytometry and Western blot are common techniques used for this analysis. These studies help to understand if the compound's mechanism involves downregulating PD-L1 expression, in addition to or instead of blocking the PD-1/PD-L1 interaction. PD-L1 expression on tumor cells and immune cells can be regulated by different mechanisms. pnas.org IFN-γ, secreted by T cells and NK cells, can induce PD-L1 expression on target cells, including tumor cells. nih.govfrontiersin.org Studies have shown that PD-L1 expression on immune cells is often associated with an inflammatory tumor microenvironment. pnas.org

Quantitative Binding Assays for PD-1/PD-L1 Interaction (e.g., Homogeneous Time-Resolved Fluorescence, Cell Membrane Microarrays)

Quantitative binding assays are employed to directly measure the affinity and potency of this compound in disrupting the binding between PD-1 and PD-L1 proteins. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technique where tagged PD-1 and PD-L1 proteins are mixed, and a FRET signal is generated when they bind. bmj.comrevvity.combmglabtech.com In the presence of an inhibitor like this compound, the binding is blocked, and the HTRF signal decreases in a concentration-dependent manner, allowing for the determination of IC50 values. bmj.comrevvity.com Cell membrane microarrays or other biophysical methods like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) can also be used to assess the binding of the compound to PD-L1 or the PD-1/PD-L1 complex. nih.govfrontiersin.org

An example of data that might be presented from HTRF assays is shown in the table below, illustrating the inhibitory effect of a PD-1/PD-L1 inhibitor on the interaction.

CompoundAssay TypeIC50 (nM)Citation
PD-1/PD-L1 StandardHTRF3.8 revvity.com
Compound (29)HTRF78.6 frontiersin.org
C5 PeptideHTRF33,900 mdpi.com
S2 PeptideHTRF112,800 mdpi.com

Investigation of Apoptosis and Cell Cycle Modulation in Tumor Cells

Studies may investigate whether this compound has direct effects on tumor cells, such as inducing apoptosis (programmed cell death) or modulating the cell cycle, independent of its immune checkpoint blockade activity. This can involve assays like Annexin V/PI staining for apoptosis detection and flow cytometry for cell cycle analysis. Some research indicates that PD-L1 itself can play a role in tumor cell growth and survival, and its modulation can affect apoptosis and cell cycle progression. frontiersin.orgkarger.comresearchgate.netresearchgate.net For instance, knockdown of PD-L1 has been shown to increase apoptosis and induce cell cycle arrest in certain cancer cell lines. frontiersin.orgkarger.comresearchgate.netresearchgate.net Reducing PD-L1 levels may enhance apoptosis in tumor cells. researchgate.net

In Vivo Assessment in Non-Human Animal Models

In vivo studies using non-human animal models, typically mice, are essential to evaluate the efficacy of this compound in a complex living system with an intact immune system and tumor microenvironment. Syngeneic mouse models, where immunocompetent mice are implanted with mouse tumor cell lines, are commonly used to assess the anti-tumor effects of immune checkpoint inhibitors. bmj.comiiarjournals.org Humanized mouse models, engrafted with human immune cells or expressing human immune checkpoint proteins, can also be utilized to better model the human immune response. ascletis.com

An example of in vivo data might show the tumor volume over time in treated versus control groups, as illustrated conceptually below.

Treatment GroupDay 0 Tumor Volume (mm³)Day 10 Tumor Volume (mm³)Day 20 Tumor Volume (mm³)Tumor Growth Inhibition (%)Citation
Vehicle ControlXYZ--
This compoundXY'Z'Calculated %-

These in vivo studies provide critical data on the potential of this compound to elicit an anti-tumor immune response and reduce tumor burden in a living system.

Efficacy Studies in Syngeneic and Xenograft Tumor Models.

Preclinical studies utilizing both syngeneic and xenograft tumor models are crucial for evaluating the potential efficacy of PD-L1 inhibitors like this compound. Syngeneic models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, allow for the assessment of a compound's effects within an intact immune system. Xenograft models, typically using human tumor cells in immunocompromised mice, are useful for evaluating the direct effects of a compound on tumor growth, independent of host immunity.

While specific detailed efficacy data for this compound in these models were not extensively available in the provided search results, the importance of these models in evaluating PD-L1 inhibitors is well-documented. Studies on other PD-L1-targeted therapies, such as PD-L1-targeted immune-stimulating antibody conjugates (ISACs) or CAR-modified NK cells, have demonstrated improved efficacy over PD-L1/PD-1 inhibition in preclinical syngeneic and xenograft tumor models. elifesciences.orgboltbio.com For instance, PD-L1-targeted ISACs showed improved anti-tumor efficacy compared to naked anti-PD-L1 antibodies in syngeneic MC38-hPD-L1 and xenograft HCC1954-hPD-L1 tumor models, leading to complete responses in some cases. boltbio.com Similarly, treatment of syngeneic tumors with PD-L1 CAR haNKs resulted in tumor rejection or growth delay that was dependent on both PD-L1 expression and the presence of CD8+ cells. elifesciences.org These findings highlight the relevance of syngeneic models for understanding the interplay between PD-L1 targeting and the host immune response.

Xenograft models are also employed to assess the PD-L1-dependent tumor growth inhibition. Studies have shown that treatment of immunodeficient mice bearing human xenograft tumors with PD-L1-targeted therapies can result in PD-L1-dependent tumor growth inhibition. elifesciences.org Preclinical research on PD-L1 PET imaging agents also utilizes PD-L1 overexpressing cell lines in immunocompromised mice to investigate the interaction with human PD-L1 on human tumor cells. frontiersin.org

The use of these diverse tumor models allows researchers to investigate the direct anti-tumor effects of PD-L1 inhibitors and their ability to modulate the immune response within the tumor microenvironment.

Evaluation of Tumor Microenvironment Remodeling and Immune Cell Infiltration.

Modulating the tumor microenvironment (TME) and enhancing immune cell infiltration are key mechanisms by which PD-L1 inhibitors exert their effects. The TME is a complex ecosystem comprising tumor cells, immune cells, stromal cells, and blood vessels, and PD-L1 expression within this environment plays a significant role in immune evasion. mdpi.comnih.gov PD-L1 can be expressed on tumor cells as well as various immune cells, including tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), dendritic cells (DCs), and T-cells. mdpi.com

Evaluating the impact of this compound on the TME would involve assessing changes in the composition and spatial distribution of immune cells within the tumor. Studies on other PD-L1-targeting agents have shown that they can induce robust, target-dependent activation of the immune system, leading to an effective anti-tumor response. boltbio.com This can include an increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T cells (CD8+ T cells), which are critical for recognizing and killing cancer cells. nih.govfrontiersin.orgnih.gov

Research has shown that PD-L1 expression on immune cells infiltrating the tumor can be a predictor of response to PD-1 blockade in certain cancers. mdpi.comnih.gov The interplay between PD-L1 expression on tumor cells and immune cells and the presence of TILs defines different tumor microenvironment phenotypes that can influence the response to immunotherapy. nih.gov

Assessing immune cell infiltration typically involves techniques such as immunohistochemistry (IHC) and flow cytometry to quantify different immune cell populations within the tumor tissue. nih.govoncodesign-services.com For example, studies have investigated the density of CD3+, CD8+, and CD68+ cells (markers for T cells, cytotoxic T cells, and macrophages, respectively) in relation to PD-L1 expression in neuroendocrine neoplasms. nih.gov Changes in the levels of inflammatory cytokines, such as interferon-gamma (IFN-γ) and TNF-α, which can upregulate PD-L1 expression and influence the immune response, are also relevant to understanding TME remodeling. mdpi.comfrontiersin.org

While specific data for this compound's effects on TME remodeling and immune cell infiltration were not detailed in the provided search results, these are standard evaluations for PD-L1 inhibitors to understand their mechanism of action and potential for restoring anti-tumor immunity.

Target Engagement Studies Utilizing Advanced Imaging Techniques (e.g., Positron Emission Tomography Imaging).

Target engagement studies are essential to confirm that a therapeutic agent reaches its intended target in vivo and binds to it effectively. Advanced imaging techniques, particularly Positron Emission Tomography (PET) imaging, have emerged as valuable tools for non-invasively quantifying target expression and assessing target occupancy by therapeutic agents like PD-L1 inhibitors. researchgate.netfrontiersin.orgaacrjournals.orgnih.gov

PET imaging with radiolabeled ligands or antibodies targeting PD-L1 allows for the visualization and quantification of PD-L1 expression throughout the body, addressing the limitations of traditional biopsy-based methods like IHC, which only provide a snapshot of PD-L1 expression in a small tissue sample. frontiersin.orgfrontiersin.orgnih.gov PD-L1 expression can be heterogeneous within a tumor and across different lesions, and it can also change over time and in response to treatment. frontiersin.orgfrontiersin.org PET imaging can capture this spatial and temporal heterogeneity. frontiersin.org

Radiolabeled anti-PD-L1 antibodies, antibody fragments, or peptides have been developed as PET tracers for imaging PD-L1 expression. researchgate.netfrontiersin.orgaacrjournals.org These tracers bind to PD-L1, and the distribution of the radioactivity can be detected by PET. Studies have demonstrated the feasibility of using PD-L1 PET imaging to visualize PD-L1 expression in preclinical tumor models. frontiersin.orgresearchgate.netaacrjournals.orgnih.gov For instance, a novel macrocyclic peptide PET radioligand, [18F]BMS-986229, showed specific binding to PD-L1 in tumor tissues and enabled clear visualization of PD-L1 expression in a murine model in vivo. researchgate.net

Crucially, PET imaging can also be used to measure the occupancy of PD-L1 by therapeutic agents. By administering a radiolabeled tracer that competes with the therapeutic agent for binding to PD-L1, researchers can quantify the fraction of PD-L1 that is occupied by the drug. researchgate.netaacrjournals.orgsnmjournals.org This provides valuable information on the pharmacodynamics of the therapeutic agent and can help optimize dosing regimens. aacrjournals.orgsnmjournals.org Studies using peptide-based radiotracers have shown their ability to quantify the target engagement of anti-PD-L1 therapeutics by measuring accessible (unoccupied) PD-L1 levels using PET. aacrjournals.org

While specific PET imaging data for this compound were not found in the provided search results, the application of advanced imaging techniques like PET is a standard approach in the preclinical evaluation of PD-L1 inhibitors to confirm target engagement and understand their in vivo pharmacokinetics and target occupancy.

Computational Approaches in this compound Research and Design.

Computational approaches play a vital role in the research and design of small-molecule inhibitors targeting protein-protein interactions like the PD-1/PD-L1 axis. These methods can provide insights into the binding mechanisms, predict the stability of protein-ligand complexes, guide the optimization of compound structures, and facilitate the identification of novel lead compounds.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction and Stability.

Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to study the interaction between small molecules and target proteins, such as PD-L1. Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a protein and estimates the binding affinity. plos.orgtandfonline.comacs.orgiphy.ac.cn MD simulations, on the other hand, provide insights into the dynamic behavior and stability of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. plos.orgtandfonline.comacs.orgiphy.ac.cnmdpi.comresearchgate.net

These techniques are particularly valuable for studying the interaction of small-molecule inhibitors with PD-L1, which can exist in a dimeric form with a binding site located at the dimer interface. researchgate.netmdpi.com Molecular docking can be used to screen large libraries of compounds and rank them based on their predicted binding affinities to PD-L1. plos.orgacs.orgiphy.ac.cnresearchgate.net MD simulations can then be applied to selected compounds to assess the stability of the predicted binding poses and evaluate the key interactions responsible for binding. plos.orgacs.orgiphy.ac.cnmdpi.comresearchgate.net

Studies utilizing these methods for PD-L1 inhibitors have revealed critical protein-ligand interactions responsible for stabilizing the complexes. tandfonline.comresearchgate.net For example, molecular docking studies have identified hydrogen bond interactions and van der Waals interactions between potential inhibitors and residues in the PD-L1 binding site. researchgate.net MD simulations can further confirm the stability of these interactions and assess conformational changes in the protein upon ligand binding. plos.orgacs.orgiphy.ac.cnmdpi.comresearchgate.net

While specific docking and MD simulation data for this compound were not detailed in the provided search results, these computational methods are routinely applied in the discovery and optimization of PD-L1 small-molecule inhibitors to understand their binding modes and predict their stability.

Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization.

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and optimization of drug candidates. SAR involves systematically modifying the chemical structure of a compound and evaluating how these modifications affect its biological activity (e.g., inhibitory potency against PD-L1). By correlating structural changes with changes in activity, researchers can identify the key structural features required for optimal binding and efficacy. frontiersin.org

Computational approaches, including the insights gained from molecular docking and MD simulations, can inform SAR studies by providing a molecular-level understanding of how different structural modifications affect the interactions with the target protein. This allows for a more targeted and efficient design of new analogs with improved properties.

SAR studies on small-molecule PD-L1 inhibitors have been reported, investigating different chemical scaffolds and identifying structural motifs that contribute to potency. frontiersin.org For instance, SAR investigations of indane compounds and biphenyl (B1667301) pyridine (B92270) analogues have identified key structural features associated with high inhibitory activity against the PD-1/PD-L1 axis. frontiersin.org These studies often involve the synthesis and testing of a series of related compounds to establish clear relationships between structural variations and biological activity. frontiersin.org

While specific SAR data for this compound were not found in the provided search results, SAR studies are an integral part of the drug discovery process for optimizing the potency and other pharmacological properties of lead compounds like this compound.

Virtual Screening Methodologies for the Identification of Novel PD-L1 Modulators.

Virtual screening (VS) methodologies are computational techniques used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a target protein. plos.orgacs.orgiphy.ac.cnresearchgate.net VS can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing, saving time and resources.

Structure-based virtual screening utilizes the 3D structure of the target protein (e.g., PD-L1) to predict how well compounds from a database might fit into the binding site and interact with key residues. plos.orgacs.orgiphy.ac.cnresearchgate.net Ligand-based virtual screening, on the other hand, uses information from known active compounds to build models that can identify other compounds with similar molecular features that are likely to be active. iphy.ac.cnresearchgate.net

Virtual screening campaigns targeting PD-L1 have been conducted to identify novel small-molecule inhibitors. plos.orgacs.orgiphy.ac.cnresearchgate.net These studies often involve screening diverse libraries of drug-like compounds against the PD-L1 binding site using molecular docking or other scoring functions. plos.orgacs.orgiphy.ac.cn Promising hits from virtual screening are then typically subjected to further computational analysis, such as MD simulations, and experimental validation to confirm their inhibitory activity. plos.orgacs.orgiphy.ac.cnresearchgate.net

Studies have reported the successful identification of potential PD-L1 inhibitors through virtual screening workflows that integrate both ligand-based and structure-based methods. iphy.ac.cnresearchgate.net These approaches have identified candidate compounds with high predicted binding affinities and favorable pharmacokinetic properties. iphy.ac.cnresearchgate.net

While the specific virtual screening methodologies that led to the identification of this compound were not detailed in the provided search results, virtual screening is a powerful tool widely employed in the discovery of novel small-molecule modulators of protein targets like PD-L1.

Advanced Research Topics and Future Directions for Pd L1 Small Molecules

Combinatorial Research Strategies in Preclinical Models with PD-L1-IN-5

There is currently no publicly available information on preclinical studies investigating this compound in combination with other therapeutic agents. Research in the broader field of PD-L1 small molecules often explores synergies with conventional chemotherapy, targeted therapies, radiotherapy, and other immunotherapies to enhance anti-tumor responses. nih.govnews-medical.net Such studies in preclinical models are crucial for identifying optimal combinations and understanding mechanisms of resistance.

Exploration of Novel PD-L1 Regulatory Pathways as Therapeutic Opportunities

The regulation of PD-L1 expression is complex, involving multiple signaling pathways such as JAK/STAT, PI3K/AKT, and MAPK. nih.gov These pathways represent potential therapeutic targets. However, research specifically detailing the interaction of this compound with these or other novel regulatory pathways has not been published. Understanding how a specific small molecule might modulate these pathways is a key area for future investigation.

Development of Predictive Biomarkers for PD-L1 Small Molecule Efficacy in Research Models

Identifying which tumors will respond to PD-1/PD-L1 blockade is a major goal in immuno-oncology. While PD-L1 expression level is a widely used biomarker for antibody therapies, its utility for small molecule inhibitors is still under investigation. bmj.comnih.gov Other potential biomarkers include tumor mutational burden (TMB) and the presence of specific gene alterations. nih.gov The development and validation of predictive biomarkers specifically for the efficacy of this compound in research models would require dedicated studies that are not yet available in the public domain.

Methodological Advancements in PD-L1 Research Assays for Compound Characterization

A variety of assays are used to characterize PD-L1 inhibitors, including biochemical assays like Homogeneous Time-Resolved Fluorescence (HTRF) to measure binding affinity and cell-based assays to determine functional activity. nih.gov Advanced techniques in imaging and proteomics are continuously being developed to better understand compound engagement with the target in the tumor microenvironment. Specific methodological advancements used for the characterization of this compound are not documented in the available literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.